molecular formula C11H15NO2 B153150 tert-Butyl 2-aminobenzoate CAS No. 64113-91-3

tert-Butyl 2-aminobenzoate

Cat. No. B153150
CAS RN: 64113-91-3
M. Wt: 193.24 g/mol
InChI Key: HDXMPGOKFMBDHJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-aminobenzoate is a chemical compound that is part of a broader class of tert-butyl esters. It is related to various compounds that have been synthesized and studied for their potential applications in organic synthesis and material science. The tert-butyl group is known for its steric bulk, which can influence the reactivity and stability of the molecule it is attached to.

Synthesis Analysis

The synthesis of compounds related to tert-butyl 2-aminobenzoate often involves the use of tert-butyl groups as protective groups or as part of the molecular structure to influence reactivity. For instance, the synthesis of 2-aminobenzophenones can be achieved through acylation of anilines with α-oxocarboxylic acids, where tert-butyl nitrite is used as a nitrosation reagent and an oxidant in a Pd(II)-catalyzed reaction . Additionally, tert-butyl groups have been utilized in the synthesis of chiral auxiliaries and building blocks for peptide synthesis, demonstrating the versatility of tert-butyl-containing compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of tert-butyl 2-aminobenzoate and related compounds can be characterized using various spectroscopic techniques such as NMR and IR, as well as crystallography. For example, tert-butyl 2-amino-1H-1,3-benzodiazole-1-carboxylate, a compound with structural similarities, was characterized by FT-NMR, FT-IR, and single-crystal X-ray diffraction, revealing its orthorhombic lattice and the presence of intermolecular hydrogen bonding .

Chemical Reactions Analysis

tert-Butyl 2-aminobenzoate can participate in various chemical reactions due to the presence of the amino group and the ester functionality. The amino group can act as a nucleophile or a directing group in reactions, while the ester can be involved in hydrolysis, transesterification, or serve as a leaving group in nucleophilic substitution reactions. For example, tert-butyl peroxybenzoate has been used to promote α-methylation of 1,3-dicarbonyl compounds, indicating the reactivity of tert-butyl benzoates in radical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl 2-aminobenzoate are influenced by the tert-butyl group and the functional groups present in the molecule. The tert-butyl group can increase the steric bulk, affecting the solubility and melting point of the compound. The amino group can engage in hydrogen bonding, impacting the compound's boiling point and solubility in various solvents. The ester group can be hydrolyzed under acidic or basic conditions, altering the compound's chemical behavior. Related compounds, such as aromatic polyimides based on tert-butylbenzene, have been studied for their solubility, mechanical strength, thermal stability, and dielectric properties, which are crucial for material applications .

Scientific Research Applications

Role as an Intermediate in Synthesis

Tert-butyl 2-aminobenzoate plays a crucial role in chemical synthesis, particularly as an intermediate. For instance, it is used in the synthesis of tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazol-5-yl)-1H-pyrazole[3,4-d]pyrimidine-1-yl)ethoxy)propionate, an important intermediate in the production of PROTAC molecules targeting mTOR, a key protein in cancer therapy. This synthesis employs palladium-catalyzed Suzuki reactions, with the structure of the product confirmed by various spectroscopic methods (Qi Zhang et al., 2022).

Potential in Antibacterial Activity

Compounds related to tert-butyl 2-aminobenzoate, such as lipophilic 2-substituted 5,7-di-tert-butylbenzoxazoles, have shown promise in antibacterial applications. They exhibit activity against Mycobacterium tuberculosis and certain nontuberculous strains resistant to traditional treatments like isoniazid. However, their antifungal activity is considered mediocre (J. Vinšová et al., 2004).

Use in Organic Reactions

Tert-butyl perbenzoate, a compound closely related to tert-butyl 2-aminobenzoate, has been used as a substitute for benzoquinone in Fujiwara-Moritani reactions. This method, enhanced with Cu(OAc)(2) as a cocatalyst, allows for the activation of methyl methacrylate toward coupling under mild conditions (Xinzhu Liu & K. K. Hii, 2011).

Role in Synthesis of 2-Aminobenzophenones

Tert-butyl nitrite, a compound related to tert-butyl 2-aminobenzoate, has been used in the synthesis of 2-aminobenzophenones. This synthesis method is efficient and convenient, utilizing tert-butyl nitrite as both a nitrosation reagent and an oxidant required in Pd(ii)-catalyzed decarboxylative acylation. The NO unit in this process acts as a directing group for regioselective acylation (Qianqian Wang et al., 2018).

In Drug Design and Synthesis

Tert-butyl 2-aminobenzoate derivatives have been used in drug design and synthesis. For example, compounds containing 2-cyano-3-phenylacrylamide structure with 3,5-di-tert-butyl-4-hydroxy group and benzoic acid moiety have shown potential in drug-like properties and bioactivity as nuclear receptor ligands. This was demonstrated through the synthesis of new ortho, meta, and para(2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido)benzoic acids (K. Madhavi & K. Lakshmi Bhavani, 2021).

Safety And Hazards

“tert-Butyl 2-aminobenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is flammable and can cause skin irritation .

Future Directions

The use of “tert-Butyl 2-aminobenzoate” in the synthesis of N-heterocycles via sulfinimines has been discussed in recent literature . This methodology offers access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives .

properties

IUPAC Name

tert-butyl 2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-11(2,3)14-10(13)8-6-4-5-7-9(8)12/h4-7H,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDXMPGOKFMBDHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10392403
Record name tert-Butyl 2-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 2-aminobenzoate

CAS RN

64113-91-3
Record name tert-Butyl 2-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10392403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzoic acid, 2-amino-, 1,1-dimethylethyl ester
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 2-nitrobenzoate (2.1 g.) in methanol (200 ml.) was hydrogenated over palladium-carbon (2 g.) with shaking at atmospheric pressure and room temperature for 3.5 hours. The reaction mixture was filtered to remove the catalyst and then evaporated. To the residue were successively added diethyl ether and an aqueous solution of sodium chloride followed by shaking. The organic layer was separated, dried over magnesium sulfate, treated with activated charcoal and then evaporated to give an oil of the title compound (16.13 g.).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
D Barker, MA Brimble, MD McLeod - Tetrahedron, 2004 - Elsevier
… tert-Butyl 2-aminobenzoate 24 was synthesised using standard procedure given in Section 1.2 to give data which is in agreement literature values. Benzyl 2-(3-methyl-2,5-…
Number of citations: 25 www.sciencedirect.com
MD Mertens, M Pietsch, G Schnakenburg… - The Journal of …, 2013 - ACS Publications
… The resulting suspension was stirred vigorously for 15 min, and tert-butyl 2-aminobenzoate (17) (4.0 g, 21 mmol) in EtOAc (70 mL) was added over 30 min. The obtained solution was …
Number of citations: 25 pubs.acs.org
N Bayrak, HI Ciftci, M Yıldız, H Yıldırım, B Sever… - Chemico-Biological …, 2021 - Elsevier
… 7H 2 O) and tert-butyl 2-aminobenzoate (0.266 g, 1.375 mmol) to the general procedure for the synthesis of the AQQ7, the title compound (AQQ7) was purified by column …
Number of citations: 17 www.sciencedirect.com
H Yıldırım, N Bayrak, M Yıldız, E Mataracı-Kara… - ACS …, 2022 - ACS Publications
… Obtained from the mixture (QQ and CeCl 3 ·7H 2 O) and tert-butyl 2-aminobenzoate (0.218 g, 1.13 mmol) according to the general procedure, the title compound (AQQ7) was purified by …
Number of citations: 4 pubs.acs.org
Y Yan, Z Wang - Chemical Communications, 2011 - pubs.rsc.org
… employed as the substrates, only 60% of 3p and 56% of 3q were obtained, respectively, due to the self-condensation of the substrates and the generation of tert-butyl-2-aminobenzoate (…
Number of citations: 151 pubs.rsc.org
TJ McTiernan - 2021 - search.proquest.com
… Tert-butyl 2-aminobenzoate synthesis: Under a nitrogen … in vacuo to yield tert-butyl 2-aminobenzoate. Aryl amide synthesis: To … Tert-butyl 2-aminobenzoate (iv) Synthesized according to …
Number of citations: 2 search.proquest.com
DB Diaz - 2020 - search.proquest.com
Conformation describes the spatial arrangement of atoms in a molecule. While the binding energy between atoms in a molecule determines its structure, the three-dimensional …
Number of citations: 3 search.proquest.com
KC Cundy, KK Grindstaff, R Magnan, W Luo, Y Yao… - 2018 - i.moscow
Provided herein are peptides and peptide analogs and methods of treating a metabolic disease, eg, obesity, diabetes, methods of treating cancer, methods of treating a liver disease, …
Number of citations: 3 i.moscow

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